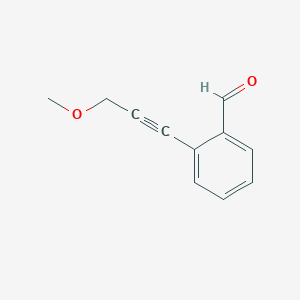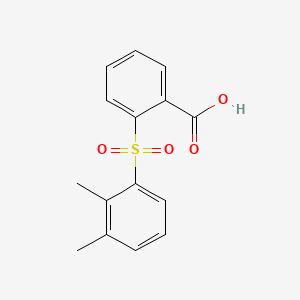
o-((2,3-Xylyl)sulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-((2,3-Xylyl)sulfonyl)benzoic acid: is an organic compound that features a benzoic acid moiety substituted with a sulfonyl group attached to a xylyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-((2,3-Xylyl)sulfonyl)benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with a sulfonyl chloride derivative of xylyl under acidic conditions. The reaction is often carried out in the presence of a catalyst such as aluminum chloride (AlCl₃) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: o-((2,3-Xylyl)sulfonyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: o-((2,3-Xylyl)sulfonyl)benzoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through various functional group transformations.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating diseases such as cancer and inflammation.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of o-((2,3-Xylyl)sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aromatic ring structure allows for π-π interactions with other aromatic systems, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
p-Toluenesulfonic acid: Similar sulfonyl group but different aromatic substitution pattern.
Benzenesulfonic acid: Lacks the xylyl group, simpler structure.
o-Toluenesulfonic acid: Similar structure but with a different position of the sulfonyl group.
Uniqueness: o-((2,3-Xylyl)sulfonyl)benzoic acid is unique due to the presence of the xylyl group, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for targeted applications.
Eigenschaften
CAS-Nummer |
58844-75-0 |
|---|---|
Molekularformel |
C15H14O4S |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
2-(2,3-dimethylphenyl)sulfonylbenzoic acid |
InChI |
InChI=1S/C15H14O4S/c1-10-6-5-9-13(11(10)2)20(18,19)14-8-4-3-7-12(14)15(16)17/h3-9H,1-2H3,(H,16,17) |
InChI-Schlüssel |
ADTDTEOEJQZOKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)C2=CC=CC=C2C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)
![barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B13757728.png)
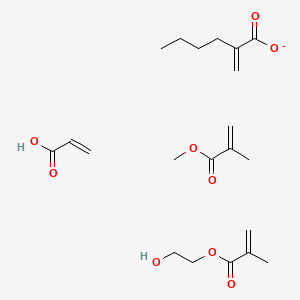

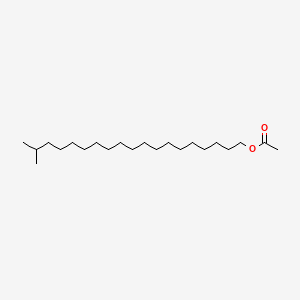
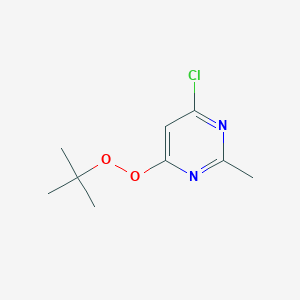
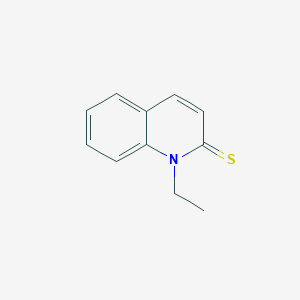
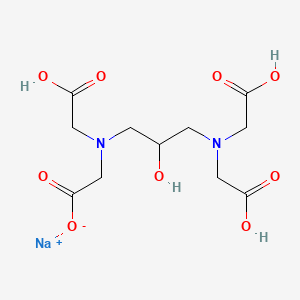
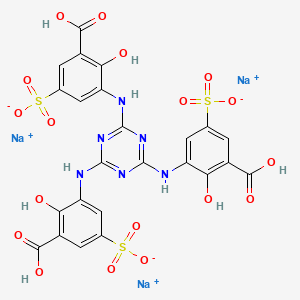
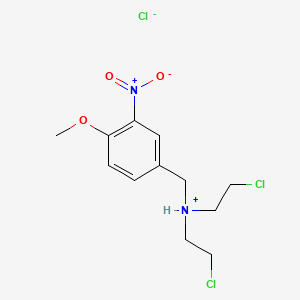
![Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy-](/img/structure/B13757781.png)
